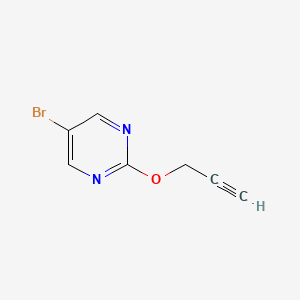

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

Description

Properties

Molecular Formula |

C7H5BrN2O |

|---|---|

Molecular Weight |

213.03 g/mol |

IUPAC Name |

5-bromo-2-prop-2-ynoxypyrimidine |

InChI |

InChI=1S/C7H5BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |

InChI Key |

AMHARLDZGFBLNZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=NC=C(C=N1)Br |

Origin of Product |

United States |

Synthesis and Characterization

While detailed experimental procedures for the synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine are not extensively documented in publicly available literature, its preparation can be conceptually understood through established synthetic methodologies. A plausible synthetic route would involve the reaction of a suitable 5-bromopyrimidine (B23866) precursor with propargyl alcohol.

A common starting material for such a synthesis is 5-bromo-2-chloropyrimidine (B32469). The synthesis would likely proceed via a nucleophilic aromatic substitution reaction, where the alkoxide of propargyl alcohol, generated by a suitable base, displaces the chlorine atom at the 2-position of the pyrimidine (B1678525) ring.

Table 1: Plausible Synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Bromo-2-chloropyrimidine, Propargyl alcohol | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine |

The characterization of the resulting 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine would be crucial to confirm its structure and purity. Standard analytical techniques would be employed for this purpose.

Table 2: Expected Spectroscopic Data for 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the methylene carbon, and the two sp-hybridized carbons of the alkyne. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹) and the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), as well as vibrations associated with the pyrimidine ring and the ether linkage. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

Chemical Properties and Reactivity

The chemical properties of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine are dictated by the interplay of its two key functional groups.

Table 3: Chemical Properties of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

| Property | Description |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297). |

The reactivity of this compound is of particular interest to synthetic chemists. The bromine atom on the pyrimidine (B1678525) ring is susceptible to a range of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. Concurrently, the terminal alkyne of the propargyl ether is a versatile functional group that can undergo a variety of addition reactions and is a key substrate for click chemistry.

Chemical Reactivity and Derivatization of 5 Bromo 2 Prop 2 Yn 1 Yloxy Pyrimidine

Reactivity at the Terminal Alkyne Moiety (Propargyl-oxy)

The terminal alkyne group is a highly versatile functional group that participates in a variety of addition and cycloaddition reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, mild reaction conditions, and broad functional group tolerance. In this reaction, the terminal alkyne of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. This reaction is widely used for the synthesis of complex molecules and for bioconjugation.

A typical procedure involves reacting the alkyne probe with an azide counterpart in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. The use of a ligand, such as AMTC (tris(benzyltriazolylmethyl)amine), can enhance the solubility of the copper catalyst and improve reaction outcomes. mdpi.com

Table 1: Examples of CuAAC Reactions with Alkyne Probes mdpi.com

| Alkyne Probe | Azide Counterpart | Product (Triazole) |

| Safirinium-based alkyne probe | Tetradecyl azide | Triazole 11 |

| Safirinium-based alkyne probe | Azide-modified tetraacetyl glucose | Triazole 12 |

| Safirinium-based alkyne probe | Zidovudine (Azidothymidine) | Triazole 13 |

Experimental Conditions: 10 mol% CuSO₄, 20 mol% AMTC ligand, 10 mol% Na ascorbate, 30 °C, overnight, in a dichloromethane:water solvent mixture.

The triple bond of the propargyl group can undergo various addition reactions. Hydration of the alkyne, typically catalyzed by mercury salts in acidic conditions, would yield a methyl ketone. Halogenation with reagents like Br₂ or Cl₂ would result in the formation of a dihaloalkene. Other addition reactions, such as hydrohalogenation, are also possible, following Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions.

Beyond the [3+2] cycloaddition seen in CuAAC, the alkyne moiety can participate in other cycloaddition reactions. For instance, [2+2+2] cycloadditions, often catalyzed by transition metals like rhodium or cobalt, can be employed to construct substituted benzene (B151609) rings. In such a reaction, three alkyne units (or a combination of alkynes and alkenes) would cyclize to form an aromatic ring. The specific substitution pattern of the resulting benzene ring would depend on the nature of the other reacting partners. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, which are found in many natural products. kib.ac.cn Photochemical [2+2] cycloaddition of alkynyl boronates with maleimides has been reported to produce maleimide-derived cyclobutenyl boronates. researchgate.net

Reactivity at the Bromine Substituent (C5)

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating new C-C bonds. nih.gov These reactions offer a versatile method for the derivatization of aryl and heteroaryl halides.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions. mdpi.com It involves the reaction of an organohalide with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.comrsc.org

In the context of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, the bromine atom at the C5 position can be readily coupled with various aryl, heteroaryl, or vinyl boronic acids. This allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular diversity of the resulting products. rsc.orgresearchgate.net The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as debromination. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines

| Bromopyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

| 5-Bromopyrimidine (B23866) | (Hetero)arylboronic acids | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 52-56% |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/Water | Good to excellent |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to good |

The Suzuki-Miyaura reaction has been successfully applied to a variety of brominated pyrimidine and related heterocyclic systems, often under microwave-assisted conditions to accelerate the reaction rate. researchgate.netnih.gov The reaction's success allows for the easy diversification of biologically important biheterocyclic frameworks. nih.gov Mechanistic studies have provided insights into the reaction pathways, including the potential for unique activation pathways for the boronic acids. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character profoundly influences its reactivity.

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution (EAS) is generally difficult. The nitrogen atoms deactivate the ring towards attack by electrophiles. However, if the reaction does occur, it is directed to the C5 position, which is the most electron-rich carbon in the ring and is analogous to the meta-position in pyridine. The presence of activating groups on the ring can facilitate EAS. For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, the 2-alkoxy group is an activating group, which may slightly enhance the propensity for substitution at C5, though the existing bromine atom already occupies this site. Further electrophilic attack would require substitution of the bromine, which is less common than the typical C-H bond substitution. Aromatic bromination at C5 of unprotected uridines using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) is a known transformation. researchgate.net

The electron-deficient character of the pyrimidine ring makes it susceptible to attack by strong nucleophiles. Nucleophilic attack typically occurs at the C2, C4, or C6 positions, which bear a partial positive charge. This can lead to the formation of stable anionic σ-complexes (Meisenheimer complexes) or can initiate ring-opening and subsequent transformation into other heterocyclic systems. While the C2 position in 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is substituted, the C4 and C6 positions remain potential sites for nucleophilic attack, which could lead to complex ring transformations depending on the nature of the nucleophile and the reaction conditions.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels with high accuracy.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, particularly within the flexible propargyloxy side chain. The relative energies of these conformers are calculated to identify the most stable, or ground-state, conformation. The pyrimidine ring itself is expected to be largely planar. mdpi.com

Table 1: Predicted Geometrical Parameters for 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.89 Å |

| C-O (ether) | 1.37 Å | |

| O-CH₂ | 1.43 Å | |

| C≡C | 1.21 Å | |

| C-N (ring) | 1.34 Å | |

| Bond Angles | C-O-CH₂ | 118.5° |

| O-CH₂-C≡ | 109.1° | |

| C-C-N (ring) | 122.0° |

Note: The data in this table is illustrative and represents typical values for similar chemical structures derived from computational studies.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small gap indicates that a molecule is more reactive. irjweb.com For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the bromine atom, while the LUMO may be distributed across the ring's π-antibonding system.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: The data in this table is illustrative and based on typical values for related heterocyclic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgwisc.edu The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Table 3: NBO Second-Order Perturbation Analysis (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (N1-C2) | 22.5 |

| LP (N1) | π* (C2-N3) | 18.2 |

| π (C4-C5) | π* (N3-C4) | 15.8 |

| LP (Br) | σ* (C5-C6) | 5.1 |

Note: The data is illustrative. LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential) susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential) prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. researchgate.netresearchgate.net

For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, the MEP map would likely show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, identifying them as sites for electrophilic interaction. nih.gov The hydrogen atom of the terminal alkyne and hydrogens on the pyrimidine ring would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Vibrational Frequency Calculations for Spectroscopic Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com By calculating the second derivatives of the energy with respect to atomic coordinates, the vibrational modes (e.g., stretching, bending, and twisting) and their corresponding frequencies can be determined.

These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral bands to particular molecular motions. nih.gov For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, key predicted vibrations would include the C≡C-H stretching of the alkyne group, C-Br stretching, C-O-C ether stretching, and various characteristic stretching and bending modes of the pyrimidine ring.

Table 4: Predicted Key Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (alkyne) | ~3300 |

| C≡C stretch (alkyne) | ~2150 |

| C=N/C=C stretch (ring) | 1550 - 1600 |

| C-O-C stretch (ether) | 1200 - 1250 |

| C-Br stretch | ~650 |

Note: The data in this table is illustrative and represents typical frequency ranges for the specified functional groups.

Reaction Mechanism Predictions for Key Transformations

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a chemical transformation to occur. nih.gov

For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, several key transformations could be explored. One example is the Sonogashira coupling, a cross-coupling reaction involving the C-Br bond and a terminal alkyne, which is a common transformation for aryl halides. Another is the "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), utilizing the terminal alkyne group. Theoretical calculations could predict the favorability of these pathways, elucidate the structure of transition states, and help optimize reaction conditions by providing a molecular-level understanding of the reaction process.

Conclusion

Retrosynthetic Analysis of the Molecular Structure

A retrosynthetic analysis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine reveals two primary and logical disconnection pathways. The most common and strategically sound disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two readily accessible precursors: a functionalized 5-bromopyrimidine (B23866) scaffold and a propargyl moiety.

Disconnection I (C-O Ether Bond): This primary disconnection breaks the bond between the pyrimidine C2 carbon and the oxygen atom of the propargyloxy group. This leads to two potential synthetic routes:

Route A: This involves a nucleophilic attack from a propargyl alcohol derivative (acting as the nucleophile) onto an electrophilic C2 position of a 5-bromopyrimidine ring. The pyrimidine precursor would need a suitable leaving group at the C2 position, such as a halogen (e.g., 2-chloro- or 2-fluoro-5-bromopyrimidine).

Route B: This route considers the alternative polarity, where the pyrimidine ring acts as the nucleophile. This typically involves the tautomeric form, 5-bromopyrimidin-2(1H)-one (or its conjugate base, 5-bromo-2-hydroxypyrimidine (B17364) anion), which attacks an electrophilic propargyl derivative, such as propargyl bromide or tosylate. This approach is analogous to the Williamson ether synthesis.

Disconnection II (C-Br Bond): A secondary, less common disconnection could be envisioned at the C5-Br bond. This would involve the synthesis of 2-(prop-2-yn-1-yloxy)pyrimidine (B1523318) first, followed by a late-stage bromination at the C5 position. While feasible, this approach can present challenges related to regioselectivity and the stability of the propargyl ether under brominating conditions.

Given the commercial availability and straightforward synthesis of the precursors, strategies arising from Disconnection I are overwhelmingly preferred for their efficiency and reliability.

Synthesis of Key Precursors

The success of the synthesis hinges on the efficient preparation of the two key building blocks identified in the retrosynthetic analysis: the 5-bromopyrimidine scaffold and the propargyl alcohol derivative.

The synthesis of an appropriately functionalized 5-bromopyrimidine is a critical first step. Depending on the chosen etherification strategy, the required precursor is typically either 5-bromo-2-halopyrimidine or 5-bromo-2-hydroxypyrimidine.

One common precursor, 5-bromo-2-chloropyrimidine (B32469), can be synthesized from 2-hydroxypyrimidine (B189755). A patented one-step method involves reacting 2-hydroxypyrimidine with hydrobromic acid in the presence of hydrogen peroxide to form the intermediate 5-bromo-2-hydroxypyrimidine. patsnap.comgoogle.com This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product. google.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Organic Amine | 5-Bromo-2-hydroxypyrimidine | 5-Bromo-2-chloropyrimidine | google.com |

Another innovative approach involves the one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This method offers a direct route to the core structure, which can then be further functionalized if needed. Additionally, 2-amino-5-bromopyrimidine (B17363) serves as a versatile starting material that can be converted into other derivatives through various reactions, including diazotization followed by substitution. nih.gov The reactivity of halogen substituents at different positions on the pyrimidine ring is crucial; for instance, a fluorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution. ossila.com

Propargyl alcohol (prop-2-yn-1-ol) and its activated derivatives are the second key precursors. Propargyl alcohol itself is commercially available and can be synthesized through various methods, including the addition of acetylides to formaldehyde. thieme-connect.com More complex propargylic alcohols can be prepared by the asymmetric alkynylation of aldehydes, a reaction that can be catalyzed by various metal complexes to achieve high enantioselectivity. organic-chemistry.org

For etherification reactions, propargyl alcohol can be used directly or converted into a more reactive electrophile, such as propargyl bromide or propargyl tosylate. Propargyl bromide is commonly prepared from propargyl alcohol by reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). These propargyl derivatives are valuable reagents for introducing the propargyl group via alkylation. nih.govmdpi.com

| Precursor | Reagent(s) | Product | Purpose |

| Propargyl alcohol | PBr₃ or HBr | Propargyl bromide | Electrophile for O-alkylation |

| Propargyl alcohol | TsCl, Pyridine | Propargyl tosylate | Electrophile for O-alkylation |

| Propargyl alcohol | NaH, K₂CO₃, etc. | Propargyl alkoxide | Nucleophile for displacement |

Etherification Strategies for Introducing the Propargyl-oxy Moiety

With the key precursors in hand, the final step is the formation of the ether bond to yield 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine. This is accomplished through one of two primary strategies, corresponding to the routes identified in the retrosynthetic analysis.

This strategy involves the reaction of a 5-bromopyrimidine bearing a good leaving group at the C2 position (e.g., chlorine or fluorine) with propargyl alcohol. The reaction is typically performed in the presence of a base, which deprotonates the propargyl alcohol to form the more nucleophilic propargyl alkoxide.

The general reaction is as follows: 5-Bromo-2-X-pyrimidine + Propargyl alcohol --(Base)--> 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine (where X = Cl, F)

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The choice of solvent is critical and typically involves polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN).

| Pyrimidine Substrate | Base | Solvent | Typical Conditions |

| 5-Bromo-2-chloropyrimidine | NaH | THF, DMF | 0 °C to room temperature |

| 5-Bromo-2-fluoropyrimidine (B1268855) | K₂CO₃ | MeCN, DMF | Room temperature to reflux |

The higher reactivity of 5-bromo-2-fluoropyrimidine compared to its chloro-analogue often allows for milder reaction conditions. ossila.com

This approach, a variation of the Williamson ether synthesis, involves reacting the nucleophilic 5-bromo-2-hydroxypyrimidine (or its tautomer, 5-bromopyrimidin-2(1H)-one) with an electrophilic propargyl derivative like propargyl bromide. A base is required to deprotonate the hydroxypyrimidine.

The general reaction is as follows: 5-Bromo-2-hydroxypyrimidine + Propargyl-X --(Base)--> 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine (where X = Br, OTs)

A key consideration in this method is the potential for competitive N-alkylation versus the desired O-alkylation, as the pyrimidinone anion is an ambident nucleophile. Reaction conditions can be tuned to favor O-alkylation. The choice of base, solvent, and counter-ion can significantly influence the N/O selectivity. nih.gov Generally, polar aprotic solvents and alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) tend to favor O-alkylation.

| Alkylating Agent | Base | Solvent | Potential Side Product | Reference |

| Propargyl bromide | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | N-alkylated product | nih.gov |

| Propargyl tosylate | NaH | THF | N-alkylated product |

Direct, Lewis acid-catalyzed propargylic etherification from alcohols has also been reported, providing an alternative under potentially milder conditions. nih.gov This method could involve the reaction between 5-bromo-2-hydroxypyrimidine and propargyl alcohol in the presence of a catalyst like scandium or lanthanum triflate.

Optimization of Reaction Conditions for Ether Formation

The formation of the ether linkage in 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring by the alkoxide of propargyl alcohol. The optimization of this reaction is crucial for maximizing the yield and purity of the resulting 2-(prop-2-yn-1-yloxy)pyrimidine intermediate.

Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate propargyl alcohol, forming the more nucleophilic propargyl alkoxide. numberanalytics.com The choice of solvent significantly impacts the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the cation of the base and enhance the nucleophilicity of the alkoxide. numberanalytics.com

Reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. numberanalytics.com Microwave-assisted Williamson ether synthesis has emerged as a technique to accelerate the reaction, often leading to shorter reaction times and improved yields. numberanalytics.comsacredheart.edu The optimization process involves a systematic variation of these parameters to find the ideal conditions for the specific substrate, which is typically a 2-halopyrimidine or a 2-hydroxypyrimidine derivative.

Table 1: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Common Variations | Rationale for Optimization |

| Base | NaH, KOtBu, K2CO3, Cs2CO3 | The strength of the base affects the extent of alcohol deprotonation. |

| Solvent | DMF, DMSO, THF, Acetonitrile | The polarity and aprotic nature of the solvent influence the solubility of reactants and the nucleophilicity of the alkoxide. |

| Temperature | Room Temperature to Reflux | Balances reaction rate with the potential for side reactions. |

| Reaction Time | Minutes (microwave) to hours (conventional heating) | Ensures complete conversion of the starting material. |

| Alkylating Agent | Propargyl bromide, Propargyl chloride, Propargyl tosylate | The choice of leaving group on the propargyl moiety affects its reactivity. |

Bromination Approaches for C5 of the Pyrimidine Ring

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved through either direct halogenation of the 2-(prop-2-yn-1-yloxy)pyrimidine intermediate or through indirect routes starting from pre-functionalized pyrimidine precursors.

Direct bromination of the pyrimidine ring at the C5 position is a common strategy. The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the nature of the substituent at the C2 position. The electron-donating nature of the 2-(prop-2-yn-1-yloxy) group activates the ring towards electrophilic attack, directing the bromination to the C5 position.

Various brominating agents can be employed for this transformation. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrimidines, often in a polar aprotic solvent like DMF. nih.govfiu.edu Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which can provide a source of electrophilic bromine. nih.govfiu.edu The efficiency of these reactions can sometimes be enhanced by the addition of a Lewis acid catalyst. nih.govfiu.edu Elemental bromine (Br2) in a suitable solvent such as acetic acid or water can also be used, although this method can sometimes lead to the formation of byproducts. nih.govfiu.edu

Table 2: Common Reagents for Direct Bromination of Pyrimidines

| Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | DMF, room temperature to moderate heat | Mild and selective reagent. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aprotic solvents (e.g., CH2Cl2, CH3CN, DMF) | Can be used with or without a Lewis acid catalyst. nih.govfiu.edu |

| Bromine (Br2) | Acetic acid, water, or other polar solvents | A strong brominating agent, may require careful control of reaction conditions. nih.govfiu.edu |

An alternative approach to the synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine involves the use of a pyrimidine intermediate that is already brominated at the C5 position. A common starting material for this route is 5-bromo-2-chloropyrimidine or 5-bromo-2-hydroxypyrimidine.

In this strategy, the propargyl ether group is introduced in the final step via a nucleophilic substitution reaction. For instance, 5-bromo-2-chloropyrimidine can react with the sodium or potassium salt of propargyl alcohol in a Williamson ether synthesis fashion. This approach can be advantageous as it avoids the direct bromination of the potentially sensitive 2-(prop-2-yn-1-yloxy)pyrimidine intermediate.

The synthesis of the 5-bromo-2-substituted pyrimidine precursor itself can be achieved through various methods. For example, 2-hydroxypyrimidine can be brominated at the C5 position using reagents like bromine in the presence of hydrobromic acid and hydrogen peroxide. patsnap.comgoogle.com The resulting 5-bromo-2-hydroxypyrimidine can then be converted to 5-bromo-2-chloropyrimidine using a chlorinating agent like phosphorus oxychloride. patsnap.comgoogle.com

One-Pot Synthetic Routes to 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine and Related Analogues

While a specific one-pot synthesis for 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is not extensively documented in the literature, the principles of one-pot reactions can be applied to streamline its synthesis. A hypothetical one-pot procedure could involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation and purification of intermediates.

For instance, one could envision a process starting from 2-hydroxypyrimidine. In the first step, the pyrimidine ring is brominated at the C5 position. Without isolating the 5-bromo-2-hydroxypyrimidine intermediate, the reaction conditions could then be adjusted for the subsequent etherification with a propargyl halide. This would likely involve a change of solvent and the addition of a base to facilitate the Williamson ether synthesis.

Purification and Isolation Techniques for the Target Compound

The final step in the synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is its purification and isolation to obtain a compound of high purity. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

A common technique for the purification of organic compounds is column chromatography. Silica gel is a frequently used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Recrystallization is another powerful purification technique, provided that the target compound is a solid at room temperature and a suitable solvent can be found. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

After purification, the identity and purity of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental or detailed predicted spectroscopic data for the compound 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine could be located. As a result, the requested in-depth analysis and data tables for its structural elucidation and advanced spectroscopic characterization cannot be provided at this time.

The required information for the following sections and subsections of the article is not available in the public domain:

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Identification of Alkyne and Ether Stretching Frequencies

To generate the requested scientific article, access to either experimental data from the synthesis and analysis of this specific compound or to a publication containing its detailed spectroscopic characterization would be necessary. Without this foundational data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structural components of a molecule. For a novel or uncharacterized compound like 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, this technique would be a primary step in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine (C₇H₅BrN₂O), the theoretical exact mass can be calculated. This experimental value would be crucial in confirming the molecular formula.

Table 1: Theoretical Isotopic Mass for 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

| Isotope | Exact Mass |

|---|---|

| ⁷⁹Br | Calculated Value |

Note: As no experimental data is available, this table illustrates the type of data that would be generated.

The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

In mass spectrometry, molecules are ionized and then fragment in predictable ways. Analysis of these fragmentation patterns provides valuable information about the molecule's structure. While specific fragmentation data for 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is not available, general fragmentation behaviors of similar pyrimidine derivatives have been studied. acs.orgsapub.orgiosrjournals.org

Based on the structure, several fragmentation pathways could be anticipated:

Cleavage of the ether bond: Loss of the propargyl group (C₃H₃) or the propargyloxy group (C₃H₃O) would be a likely fragmentation pathway.

Loss of bromine: The bromine atom could be lost as a radical.

Ring fragmentation: The pyrimidine ring itself can break apart in characteristic ways, often involving the loss of small molecules like HCN. acs.org

Table 2: Plausible Mass Spectrometry Fragments for 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

| Fragment Ion | Proposed Structure |

|---|---|

| [M-C₃H₃]⁺ | (5-Bromopyrimidin-2-yloxy) cation |

| [M-Br]⁺ | (2-(prop-2-yn-1-yloxy)pyrimidin-5-yl) cation |

Note: This table is illustrative of expected fragments based on chemical principles, not based on published experimental data.

X-ray Crystallography for Solid-State Structural Determination

The way molecules arrange themselves in a crystal (crystal packing) is determined by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, several interactions would be anticipated to play a role in its crystal packing:

Halogen Bonding: The bromine atom on the pyrimidine ring could participate in halogen bonding with nitrogen or oxygen atoms of neighboring molecules.

π-π Stacking: The aromatic pyrimidine rings could stack on top of each other.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O interactions might be present.

Analysis of the crystal structure would reveal the specific nature and geometry of these interactions, which are crucial for understanding the solid-state properties of the compound.

Table 3: Common Intermolecular Interactions in Pyrimidine Derivatives

| Interaction Type | Description |

|---|---|

| Halogen Bonding | An attractive interaction involving a halogen atom. |

| π-π Stacking | Non-covalent interaction between aromatic rings. |

Note: This table describes interactions common in related compounds, as specific data for the title compound is unavailable.

Advanced Applications and Potential Research Avenues of 5 Bromo 2 Prop 2 Yn 1 Yloxy Pyrimidine in Chemical Science Non Clinical

Development as a Versatile Synthetic Building Block in Organic Chemistry

The intrinsic chemical functionalities of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine render it a valuable and versatile building block in organic synthesis. The presence of both a bromo substituent and a terminal alkyne allows for selective and sequential functionalization through a variety of well-established synthetic methodologies. This dual reactivity enables the construction of complex molecular architectures from a single, readily accessible precursor.

The bromine atom at the 5-position of the pyrimidine (B1678525) ring is amenable to a range of palladium-catalyzed cross-coupling reactions. These include, but are not limited to, the Suzuki-Miyaura, Sonogashira, and Stille couplings. nih.govresearchgate.netuzh.chworktribe.com Such reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents, including aryl, heteroaryl, and vinyl groups. For instance, a Suzuki coupling could be employed to introduce a phenyl group, yielding 5-phenyl-2-(prop-2-yn-1-yloxy)pyrimidine, while a Sonogashira coupling could introduce a substituted alkyne.

Concurrently, the terminal alkyne of the propargyl ether group serves as a handle for a different set of chemical transformations. Most notably, it is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govekb.egtcichemicals.comthermofisher.com This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting with an organic azide (B81097). This capability is instrumental in the synthesis of complex molecules, including bioactive compounds and functional materials. nih.gov The alkyne can also participate in other reactions such as hydroamination, hydrothiolation, and various cyclization reactions. researchgate.net

The sequential and orthogonal nature of these reactions is a key feature of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine's utility. A synthetic chemist can first perform a cross-coupling reaction at the bromine site and then utilize the alkyne for a subsequent transformation, or vice versa. This strategic flexibility is highly desirable in the multi-step synthesis of complex target molecules.

Table 1: Potential Synthetic Transformations of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine

| Reaction Type | Reactive Site | Reagents and Conditions | Potential Product Class |

| Suzuki-Miyaura Coupling | C5-Br | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(prop-2-yn-1-yloxy)pyrimidines |

| Sonogashira Coupling | C5-Br | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-2-(prop-2-yn-1-yloxy)pyrimidines |

| Stille Coupling | C5-Br | Organostannane, Pd catalyst | 5-Alkyl/Aryl-2-(prop-2-yn-1-yloxy)pyrimidines |

| Buchwald-Hartwig Amination | C5-Br | Amine, Pd catalyst, base | 5-Amino-2-(prop-2-yn-1-yloxy)pyrimidines |

| Azide-Alkyne Cycloaddition | Terminal Alkyne | Organic azide, Cu(I) catalyst | 5-Bromo-2-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)pyrimidines |

| Glaser Coupling | Terminal Alkyne | Cu catalyst, oxidant | Symmetrical 1,3-diynes |

Scaffold for Novel Agrochemical Agents (e.g., Herbicides, Pesticides)

The pyrimidine scaffold is a well-established and highly successful core structure in the agrochemical industry. nih.govthepharmajournal.comnih.gov A multitude of commercial herbicides, fungicides, and insecticides incorporate a pyrimidine ring, underscoring its importance in the development of crop protection agents. The diverse biological activities associated with pyrimidine derivatives make them attractive candidates for the discovery of new agrochemicals with novel modes of action or improved efficacy. nih.govthepharmajournal.comnih.gov

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine serves as an excellent starting point for the synthesis of libraries of potential agrochemical agents. The bromine atom at the 5-position is a common feature in many biologically active pyrimidines and can be a key pharmacophoric element or a site for further chemical modification to optimize biological activity. nih.gov Phenylpyrimidine derivatives, for instance, are a known class of herbicides. thepharmajournal.com

The propargyl ether moiety also offers opportunities for structural diversification. The introduction of various substituents via the alkyne functionality can lead to the discovery of compounds with enhanced potency, selectivity, or improved physicochemical properties, such as solubility and stability. The development of novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines has shown promise in herbicidal applications. nih.gov

Research in this area would involve the synthesis of a diverse library of compounds derived from 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, followed by systematic screening for herbicidal, insecticidal, and fungicidal activity. Structure-activity relationship (SAR) studies would then be conducted to identify key structural features responsible for the observed biological effects, guiding the design of more potent and selective agrochemicals. nih.govmdpi.comresearchgate.net

Precursor for Advanced Materials Synthesis

The unique molecular structure of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine, particularly the presence of the terminal alkyne, makes it a promising precursor for the synthesis of advanced materials. Alkyne-functionalized molecules are widely used as monomers in the creation of novel polymers with tailored properties. researchgate.netresearchgate.net

One of the most attractive applications in this context is the use of this compound in click polymerization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be employed to create high molecular weight polymers by reacting 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine with a difunctional azide monomer. This approach allows for the synthesis of well-defined polymer architectures, including linear polymers, dendrimers, and cross-linked networks, under mild reaction conditions. ekb.egtcichemicals.comthermofisher.com The resulting triazole-containing polymers often exhibit interesting properties such as thermal stability and specific binding capabilities.

Furthermore, the bromine atom on the pyrimidine ring can be retained in the polymer backbone, providing a handle for post-polymerization modification. This would allow for the introduction of additional functionalities along the polymer chain, leading to materials with tunable properties for specific applications, such as sensors, coatings, or drug delivery systems.

Beyond polymerization, the rigid pyrimidine core and the potential for π-stacking interactions suggest that materials derived from this precursor could have interesting electronic or optical properties. The synthesis of conjugated polymers or oligomers through reactions involving the alkyne and bromo groups could lead to materials with applications in organic electronics.

Exploration in Supramolecular Chemistry

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a rapidly expanding field with applications ranging from materials science to biology. The design of molecules that can self-assemble into well-defined, functional architectures is a central theme in this discipline. 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine possesses several structural features that make it an intriguing candidate for exploration in supramolecular chemistry.

The pyrimidine ring itself is capable of participating in a variety of non-covalent interactions, including hydrogen bonding (through the nitrogen atoms), π-π stacking, and halogen bonding (through the bromine atom). tandfonline.comacs.orgresearchgate.netnih.gov These interactions can direct the self-assembly of molecules into ordered structures in the solid state or in solution. tandfonline.comacs.orgnih.gov The formation of supramolecular assemblies is often driven by a combination of these weak interactions. tandfonline.comnih.gov

By systematically modifying the substituents on the pyrimidine ring through the synthetic strategies outlined in section 6.1, it would be possible to fine-tune the non-covalent interactions and thereby control the self-assembly process. This could lead to the formation of a variety of supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The study of these assemblies could provide fundamental insights into the principles of molecular recognition and self-assembly and could lead to the development of new functional materials with applications in areas such as crystal engineering and molecular electronics. iucr.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding

5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine is a halogenated pyrimidine (B1678525) derivative. The pyrimidine scaffold is a fundamental component in numerous biologically active molecules, including nucleic acids, and is known to be a privileged structure in drug discovery, exhibiting a wide range of activities such as anticancer, antiviral, and antimicrobial properties. ontosight.airesearchgate.netmdpi.com The introduction of a bromine atom at the 5-position significantly influences the electronic properties of the pyrimidine ring and provides a versatile handle for further chemical modification through cross-coupling reactions. ossila.com

The propargyloxy group at the 2-position introduces a terminal alkyne, a highly valuable functional group in modern chemistry. This alkyne moiety is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govthermofisher.com This reaction's reliability, specificity, and biocompatibility make it a powerful tool for conjugating the pyrimidine core to other molecules, including biomolecules, polymers, and fluorescent dyes. nih.govmdpi.com The combination of a reactive bromine atom and a clickable alkyne on a biologically relevant pyrimidine core makes this compound a versatile building block for creating complex molecular architectures.

Unexplored Reactivity and Derivatization Pathways

While the individual reactivities of the bromo and alkyne groups are well-established, their interplay on the pyrimidine scaffold of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine presents numerous avenues for further investigation.

Orthogonal Functionalization: A key area of unexplored reactivity lies in the selective and orthogonal functionalization of the bromo and alkyne groups. This would allow for the stepwise introduction of different substituents, leading to the synthesis of highly complex and diverse molecular libraries. For instance, a Sonogashira coupling at the bromine position could be followed by a CuAAC reaction on the alkyne, or vice-versa. The development of reaction conditions that favor one reaction over the other would be a significant contribution.

Intramolecular Cyclizations: The proximity of the bromo and propargyloxy groups could be exploited for intramolecular cyclization reactions to generate novel fused heterocyclic systems. For example, a palladium-catalyzed intramolecular Sonogashira-type reaction could potentially lead to the formation of a furanopyrimidine or a related bicyclic structure.

Derivatization via the Pyrimidine Ring: Beyond the bromo and alkyne groups, the pyrimidine ring itself can undergo further modifications. For example, nucleophilic aromatic substitution reactions at other positions on the ring, if sterically and electronically feasible, could provide another layer of derivatization. ossila.com

Below is a table summarizing potential derivatization pathways:

| Reactive Site | Reaction Type | Potential Products |

| 5-Bromo | Suzuki Coupling | 5-Aryl/heteroaryl-2-(prop-2-yn-1-yloxy)pyrimidines |

| 5-Bromo | Sonogashira Coupling | 5-Alkynyl-2-(prop-2-yn-1-yloxy)pyrimidines |

| 5-Bromo | Stille Coupling | 5-Stannyl or 5-alkyl/aryl-2-(prop-2-yn-1-yloxy)pyrimidines |

| 5-Bromo | Buchwald-Hartwig Amination | 5-Amino-2-(prop-2-yn-1-yloxy)pyrimidines |

| Terminal Alkyne | CuAAC (Click Chemistry) | 1,2,3-Triazole-linked pyrimidine conjugates |

| Terminal Alkyne | Glaser Coupling | Symmetrical bis-pyrimidine diyne compounds |

| Both | Intramolecular Cyclization | Fused pyrimidine heterocyclic systems |

Opportunities for Green Chemistry Approaches in Synthesis

The synthesis of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine and its derivatives can be improved by incorporating principles of green chemistry to reduce environmental impact and enhance efficiency.

One-Pot Syntheses: Developing one-pot, multi-component reactions for the synthesis of complex pyrimidine derivatives is a promising green approach. nih.gov For the synthesis of the parent compound, a one-pot procedure starting from a simpler pyrimidine precursor, such as 5-bromo-2-chloropyrimidine (B32469) chemicalbook.com, and propargyl alcohol could minimize waste from intermediate purification steps.

Catalysis: The use of more sustainable and recyclable catalysts for cross-coupling and click reactions is a key area for improvement. For example, developing heterogeneous catalysts or using water as a solvent could significantly enhance the green credentials of derivatization reactions. nih.gov

Alternative Solvents and Energy Sources: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, in the synthesis and derivatization of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine could reduce the reliance on volatile organic compounds. Additionally, the use of microwave or ultrasonic irradiation could potentially shorten reaction times and improve energy efficiency.

Potential for Integration into Novel Chemical Systems and Methodologies

The unique structure of 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine makes it an ideal candidate for integration into a variety of advanced chemical systems and methodologies.

Medicinal Chemistry and Chemical Biology: The "clickable" alkyne handle allows for the straightforward conjugation of this pyrimidine derivative to biomolecules for applications in chemical biology, such as activity-based protein profiling or for targeted drug delivery. nih.gov The bromo group can be used to generate a library of compounds for structure-activity relationship (SAR) studies to develop new therapeutic agents.

Materials Science: As a building block for functional polymers and materials, this compound holds significant potential. The pyrimidine core can impart desirable electronic or self-assembly properties, while the alkyne and bromo groups allow for polymerization or post-polymerization modification. mdpi.com This could lead to the development of novel materials for applications in electronics, sensing, or drug delivery.

Combinatorial Chemistry and High-Throughput Screening: The orthogonal reactivity of the bromo and alkyne functionalities makes this molecule an excellent scaffold for combinatorial chemistry. By systematically varying the substituents at these two positions, large and diverse libraries of compounds can be rapidly synthesized and screened for biological activity or material properties.

Q & A

Q. Critical Factors :

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates.

- Temperature Control : Reflux conditions (60–80°C) optimize substitution efficiency while minimizing side reactions.

- Yield Optimization : Yields range from 65–85%, with impurities often arising from incomplete substitution or propargyl group oxidation .

How is 5-Bromo-2-(prop-2-yn-1-yloxy)pyrimidine characterized structurally and functionally?

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~4.8 ppm for propargyl -OCH₂ protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 257.98 for C₇H₆BrN₃O) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .

Q. Functional Analysis :

- HPLC Purity : >95% purity required for biological assays; reverse-phase C18 columns with acetonitrile/water gradients .

What are the primary applications of this compound in medicinal chemistry?

Q. Basic Applications

Q. Mechanistic Insights :

- The bromine atom enhances electrophilicity, facilitating interactions with catalytic serine residues in COX-2 .

How can reaction yields be improved in large-scale synthesis?

Q. Advanced Optimization Strategies

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (e.g., polymerization of propargyl groups) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in bromination .

- In-line Purification : Simulated moving bed (SMB) chromatography reduces purification losses .

How does structural modification impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of Br with I | Increased COX-2 inhibition (IC₅₀ ↓15–20%) | |

| Propargyl → Hexynyl | Reduced cytotoxicity (HeLa cell viability ↑30%) |

Key Insight : Electron-withdrawing groups (Br, NO₂) at the 5-position enhance target binding affinity but may increase off-target effects .

How do researchers resolve contradictions in reported biological activities?

Q. Advanced Data Analysis

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or COX-2 isoform specificity .

- Metabolic Stability : Propargyl groups may undergo oxidative degradation in serum, reducing efficacy in vivo vs. in vitro .

- Statistical Validation : Use of ANOVA or Bayesian meta-analysis to reconcile IC₅₀ discrepancies .

What thermodynamic and solvent effects influence its reactivity?

Q. Advanced Physicochemical Analysis

- Solubility : LogP ~1.8 (predicted); DMSO > acetonitrile > water .

- Thermal Stability : Decomposition at >150°C; DSC shows endothermic peak at 148°C .

- Solvent Polarity : Protic solvents (e.g., ethanol) stabilize transition states in SNAr reactions .

How do crystallographic studies inform molecular interactions?

Q. Advanced Crystallography

- Hydrogen Bonding : N1 pyrimidine nitrogen forms H-bonds with kinase active sites (distance ~2.1 Å) .

- π-Stacking : Aromatic stacking with phenylalanine residues (e.g., in COX-2) enhances binding .

Case Study : Co-crystallization with COX-2 revealed Br-mediated halogen bonding (3.2 Å) to Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.